REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:3]=[N:2]1.Br[CH:12]([CH3:20])[C:13]([O:15]C(C)(C)C)=[O:14]>>[CH2:9]([O:8][C:6]([C:4]1[CH:5]=[N:1][N:2]([CH:12]([CH3:20])[C:13]([OH:15])=[O:14])[CH:3]=1)=[O:7])[CH3:10]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
N1N=CC(=C1)C(=O)OCC
|
Name
|
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC(C)(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
By a reaction in the same manner as in Example 10a
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |